molecular formula C18H15Cl2NOSi B12628927 3-Chloro-5-{2-chloro-5-[(trimethylsilyl)ethynyl]phenoxy}benzonitrile CAS No. 920036-36-8

3-Chloro-5-{2-chloro-5-[(trimethylsilyl)ethynyl]phenoxy}benzonitrile

Cat. No.: B12628927
CAS No.: 920036-36-8
M. Wt: 360.3 g/mol
InChI Key: KWIPRVFSVJMDCF-UHFFFAOYSA-N
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Description

3-Chloro-5-{2-chloro-5-[(trimethylsilyl)ethynyl]phenoxy}benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of chloro, trimethylsilyl, and ethynyl groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-{2-chloro-5-[(trimethylsilyl)ethynyl]phenoxy}benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-{2-chloro-5-[(trimethylsilyl)ethynyl]phenoxy}benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: The trimethylsilyl and ethynyl groups can be involved in coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can lead to the formation of more complex organic molecules.

Scientific Research Applications

3-Chloro-5-{2-chloro-5-[(trimethylsilyl)ethynyl]phenoxy}benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-{2-chloro-5-[(trimethylsilyl)ethynyl]phenoxy}benzonitrile involves its interaction with specific molecular targets and pathways. The presence of chloro, trimethylsilyl, and ethynyl groups allows the compound to engage in various chemical interactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-{2-chloro-5-[(trimethylsilyl)ethynyl]phenoxy}benzonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research applications, particularly in the synthesis of complex organic molecules and the development of new materials.

Properties

CAS No.

920036-36-8

Molecular Formula

C18H15Cl2NOSi

Molecular Weight

360.3 g/mol

IUPAC Name

3-chloro-5-[2-chloro-5-(2-trimethylsilylethynyl)phenoxy]benzonitrile

InChI

InChI=1S/C18H15Cl2NOSi/c1-23(2,3)7-6-13-4-5-17(20)18(10-13)22-16-9-14(12-21)8-15(19)11-16/h4-5,8-11H,1-3H3

InChI Key

KWIPRVFSVJMDCF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=C(C=C1)Cl)OC2=CC(=CC(=C2)C#N)Cl

Origin of Product

United States

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